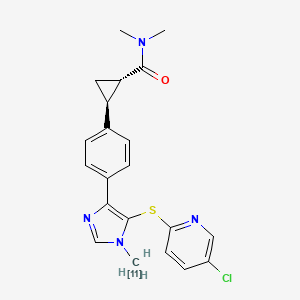
p-Hydroxypenicillin V-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Hydroxypenicillin V-d4 is a deuterated form of p-Hydroxypenicillin V, a derivative of Penicillin V. Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum beta-lactam antibiotic used to treat bacterial infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of penicillin derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxypenicillin V-d4 involves the hydroxylation of Penicillin V. The process typically includes the following steps:
Hydroxylation: Penicillin V is subjected to hydroxylation using specific hydroxylating agents.
Deuteration: The hydroxylated product is then treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Penicillin V is produced through the fermentation of Penicillium chrysogenum in the presence of phenoxyacetic acid.
Hydroxylation and Deuteration: The fermentation product is then hydroxylated and deuterated using industrial-scale reactors and specific catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
p-Hydroxypenicillin V-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
p-Hydroxypenicillin V-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of penicillin derivatives.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antibiotics and studying drug interactions.
Biological Studies: Employed in studying the effects of antibiotics on bacterial cells and resistance mechanisms.
作用机制
p-Hydroxypenicillin V-d4 exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. The inhibition of PBPs leads to cell lysis and death of the bacterial cell.
相似化合物的比较
Similar Compounds
Penicillin V: The non-deuterated form of p-Hydroxypenicillin V-d4.
Amoxicillin: A broad-spectrum beta-lactam antibiotic.
Ampicillin: Another broad-spectrum beta-lactam antibiotic.
Uniqueness
This compound is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing insights into the metabolic fate and interactions of penicillin derivatives.
属性
分子式 |
C16H18N2O6S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D |
InChI 键 |
DXLWRYXQESUXNE-MDDIIOPCSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H] |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)


![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)


